

The Pharmacokinetics and Pharmacodynamics of Lisavanbulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lisavanbulin |           |
| Cat. No.:            | B1194490     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Lisavanbulin** (also known as BAL101553) is a novel, orally available, small-molecule prodrug of the active moiety avanbulin (BAL27862).[1] Avanbulin is a microtubule-destabilizing agent that has demonstrated promising anti-tumor activity in various preclinical cancer models, including those resistant to conventional microtubule-targeting agents.[2][3] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **lisavanbulin**, with a focus on its development for the treatment of glioblastoma (GBM), an aggressive form of brain cancer. **Lisavanbulin**'s ability to cross the blood-brain barrier makes it a promising candidate for this indication.[4][5]

#### **Pharmacokinetics**

**Lisavanbulin** is rapidly and extensively converted to its active moiety, avanbulin. Therefore, the pharmacokinetic profile of avanbulin is the most relevant for assessing its clinical activity.

### **Absorption and Bioavailability**

Following oral administration, **lisavanbulin** is absorbed and converted to avanbulin. In a phase 1/2a clinical trial (NCT02490800) in patients with high-grade glioma or glioblastoma, the pharmacokinetic parameters of avanbulin were assessed after once-daily oral administration of **lisavanbulin**.[4][6]



## Dose Proportionality and Key Pharmacokinetic Parameters

Pharmacokinetic data from the NCT02490800 study demonstrated that the exposure to avanbulin, as measured by Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve), increased in a dose-proportional manner with increasing oral doses of **lisavanbulin** ranging from 8 to 35 mg/day.[7]

At the maximum tolerated dose (MTD) of 30 mg/day for patients with glioblastoma or high-grade glioma, the following pharmacokinetic parameters for avanbulin were observed on Cycle 1, Day 1:[7]

| Parameter | Value  | Unit    |
|-----------|--------|---------|
| Cmax      | ~147   | ng/mL   |
| AUC0-inf  | ~1,575 | h*ng/mL |

A two-fold increase in the **lisavanbulin** dose from 15 to 30 mg/day resulted in an approximate 1.9-fold and 1.3-fold increase in the geometric mean Cmax of avanbulin on Cycle 1, Day 1 and Cycle 2, Day 1, respectively. The corresponding increases in AUC0-last were 1.5-fold and 1.6-fold.[7]

## Pharmacodynamics Mechanism of Action

Avanbulin, the active moiety of **lisavanbulin**, exerts its anti-tumor effects by disrupting microtubule dynamics.[2] It binds to the colchicine site on tubulin heterodimers, which prevents their polymerization into microtubules.[2][8] This disruption of microtubule formation leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cell cycle checkpoint that ensures proper chromosome segregation during mitosis.[2][9]

Persistent SAC activation due to microtubule disruption ultimately triggers mitotic catastrophe and apoptosis (programmed cell death) in cancer cells.[3] Preclinical studies have confirmed that treatment with avanbulin leads to an increase in G2/M cell cycle arrest and apoptosis in glioblastoma models.[3]





Click to download full resolution via product page

Caption: Signaling pathway of **Lisavanbulin**'s mechanism of action.



#### **Biomarkers of Response**

End-binding protein 1 (EB1) is a protein that plays a role in regulating microtubule dynamics. In early clinical studies, strong expression of EB1 in glioblastoma tissue, as determined by immunohistochemistry (IHC), was investigated as a potential predictive biomarker for response to **lisavanbulin**.[10] However, subsequent analysis from the Phase 2a part of the NCT02490800 study indicated that EB1-IHC positivity did not show sufficient enrichment for response.[10]

Further exploratory analysis in the NCT02490800 study identified a five-gene signature based on RNA sequencing of archival glioblastoma tissues. This signature was found to be predictive of response to **lisavanbulin**, irrespective of EB1 expression or IDH mutation status.[10] The signature is characterized by the downregulation of homeobox genes, which may be involved in the control of microtubule dynamics.[10]

# Experimental Protocols Pharmacokinetic Analysis

In the phase 1 study of **lisavanbulin** in combination with radiation in newly diagnosed glioblastoma, blood samples for pharmacokinetic analysis were collected at the following time points on days 1 and 22: pre-dose (0), and 0.5, 1, 2, 4, 6, and 24 hours post-**lisavanbulin** administration.[4] Plasma concentrations of **lisavanbulin** and its active metabolite, avanbulin, were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4]

The concentration-time profiles of **lisavanbulin** and avanbulin were analyzed using non-compartmental methods with Phoenix WinNonlin software.[4] Key pharmacokinetic parameters such as Cmax and Tmax (time to reach Cmax) were obtained directly from the experimental observations. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.[4]





Click to download full resolution via product page

Caption: Experimental workflow for pharmacokinetic analysis.

#### **Pharmacodynamic Analysis (Preclinical)**

In preclinical studies, the effect of avanbulin on the cell cycle of glioblastoma cells was assessed.[3] This typically involves treating cancer cell lines with the compound and then using flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[3]

The induction of apoptosis by avanbulin was also evaluated in preclinical models.[3] Common methods for assessing apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays that measure the activity of caspases, which are key enzymes in the apoptotic pathway.

#### Conclusion

**Lisavanbulin** is a promising oral prodrug of the microtubule-destabilizing agent avanbulin. It exhibits a dose-proportional pharmacokinetic profile and has demonstrated anti-tumor activity in glioblastoma, a challenging cancer to treat. The mechanism of action, involving the disruption of microtubule dynamics and activation of the spindle assembly checkpoint, is well-characterized. While the initial biomarker strategy focused on EB1 expression, a more recent RNA-based signature appears to be a more robust predictor of response. Further clinical development of **lisavanbulin**, guided by this biomarker signature, is warranted to fully elucidate its therapeutic potential in patients with glioblastoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of lisavanbulin—a novel tumor checkpoint controller targeting microtubules PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and anti-tumor activity of lisavanbulin administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing an effective combination of the new microtubule-targeting agent lisavanbulin with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1/2a dose-finding study and biomarker assessment of oral lisavanbulin in patients with high-grade glioma or glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1/2a dose-finding study and biomarker assessment of oral lisavanbulin in patients with high-grade glioma or glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. The microtubule-targeted agent lisavanbulin (BAL101553) shows anti-tumor activity in lymphoma models PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glioblastoma Foundation® Acquires Drug Lisavanbulin Glioblastoma Foundation [glioblastomafoundation.org]
- 10. Lisavanbulin in patients with recurrent glioblastoma: Phase 2a results and a consolidated analysis of response-predictive biomarkers. ASCO [asco.org]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Lisavanbulin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194490#understanding-the-pharmacokinetics-and-pharmacodynamics-of-lisavanbulin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com